molecular formula C7H7ClO2S B1365533 Methyl 4-(chloromethyl)thiophene-2-carboxylate CAS No. 34767-85-6

Methyl 4-(chloromethyl)thiophene-2-carboxylate

Cat. No. B1365533
CAS RN: 34767-85-6
M. Wt: 190.65 g/mol
InChI Key: QNMKOZMCIPWLDO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-(chloromethyl)thiophene-2-carboxylate” is represented by the SMILES string O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1 . The InChI key is PHCVKNYIUNVNBH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-(chloromethyl)thiophene-2-carboxylate” is a solid compound . Its molecular weight is 252.72 .

Scientific Research Applications

Genotoxic and Carcinogenic Potential

  • Thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, have been assessed for genotoxic, mutagenic, and carcinogenic potentials. Studies using assays like the Ames test and Comet assay revealed no positive response in the Ames tests, and DNA damage was observed only at high concentrations (Lepailleur et al., 2014).

Chemical Synthesis and Reactions

  • Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, have been studied for their reactions with alcohols, leading to the formation of thiophene-2,4-diols and other derivatives (Corral & Lissavetzky, 1984).
  • Methyl 4-aryl-thiophene-2-carboxylate derivatives have been synthesized, with some new compounds being identified. This involves the use of 2-Aryl-Vinamidinium salts and methylthioglycolate (Xue, 2006).

Photophysical Properties and Applications

  • Photochemical synthesis of 4H-Thieno[3,2-c]chromene and its optical properties have been explored. These compounds have potential applications as covert marking pigments (Ulyankin et al., 2021).

Environmental and Industrial Applications

  • The recovery and reuse of acetic acid in the production process of methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, an intermediate in pharmaceuticals and herbicides, have been investigated. This involves techniques like azeotropic distillation and extraction (Wang Tian-gui, 2006).

Antimicrobial and Antitumor Potential

  • Synthesis and evaluation of tetra-substituted thiophene derivatives, prepared using a one-pot three-component method, have demonstrated antimicrobial activity. These derivatives include ethyl 2-oxoacetate and ethyl 3-oxopropanoate derivatives (Sable et al., 2014).

Luminescent Sensory Materials

  • Thiophene-based metal-organic frameworks (MOFs) have been used as luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI). They also show promise in trapping pesticides from waste solutions (Zhao et al., 2017).

Future Directions

Thiophene derivatives, including “Methyl 4-(chloromethyl)thiophene-2-carboxylate”, continue to attract interest due to their potential therapeutic applications. Future research may focus on exploring these applications further and developing more efficient synthesis methods .

properties

IUPAC Name

methyl 4-(chloromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKOZMCIPWLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428318
Record name methyl 4-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chloromethyl)thiophene-2-carboxylate

CAS RN

34767-85-6
Record name methyl 4-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(chloromethyl)thiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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